molecular formula C16H12Cl2N2O2S B2562458 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone CAS No. 338967-89-8

3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone

Cat. No.: B2562458
CAS No.: 338967-89-8
M. Wt: 367.24
InChI Key: GZFXOJROZJKTIQ-UHFFFAOYSA-N
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Description

3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone, commonly known as DMQX, is a quinazolinone-derivative that is used in scientific research as a selective antagonist for the AMPA receptor. It has a molecular weight of 367.24 .


Physical and Chemical Properties Analysis

DMQX has a molecular weight of 367.250, a density of 1.4±0.1 g/cm3, and a boiling point of 542.2±60.0 °C at 760 mmHg . The melting point and other physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Biological Activities

Quinazolinone derivatives, including those structurally related to 3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone, have been synthesized and found to possess a wide range of biological activities. These activities span antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, anti-diabetic, and analgesic properties. For instance, the synthesis and analgesic activity of similar quinazolinone derivatives have been reported, showcasing significant analgesic effects in experimental models (Osarumwense Peter Osarodion, 2023).

Hypolipidemic Activities

A novel series of quinazolines and 4(3H)-quinazolinones, prepared by cyclization of certain derivatives, were found to lower triglyceride and total cholesterol levels, demonstrating hypolipidemic activity. This suggests potential applications in treating lipid disorders (Y. Kurogi et al., 1996).

Anti-inflammatory Agents

Quinazolinone derivatives have been designed and synthesized as non-ulcerogenic anti-inflammatory agents, showing promising anti-inflammatory activity with minimal gastric side effects. This indicates their potential as safer anti-inflammatory drugs (E. Manivannan & S. Chaturvedi, 2011).

Phosphodiesterase Inhibition

Some quinazolinone derivatives have been identified as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE), suggesting their utility in cardiovascular diseases by promoting vasodilation through specific inhibition of cGMP-PDE (Y. Takase et al., 1994).

Antioxidant Properties

The synthesis and evaluation of 2-substituted quinazolin-4(3H)-ones for their antioxidant properties have been conducted, revealing that certain derivatives exhibit potent antioxidant and metal-chelating properties. This highlights their potential in oxidative stress-related disease prevention and treatment (Janez Mravljak et al., 2021).

Corrosion Inhibition

Quinazolinone derivatives have also been investigated as corrosion inhibitors for mild steel in acidic medium, demonstrating high inhibition efficiencies. This suggests their application in protecting metals from corrosion in industrial settings (N. Errahmany et al., 2020).

Properties

IUPAC Name

3-(2,4-dichloro-5-methoxyphenyl)-2-methylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c1-22-14-8-13(10(17)7-11(14)18)20-15(21)9-5-3-4-6-12(9)19-16(20)23-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFXOJROZJKTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3N=C2SC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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